molecular formula C10H9FO B12581318 1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene CAS No. 273938-11-7

1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene

Cat. No.: B12581318
CAS No.: 273938-11-7
M. Wt: 164.18 g/mol
InChI Key: ZYQCFHGXHZEZQK-UHFFFAOYSA-N
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Description

1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene is a fluorinated aromatic compound featuring a methoxy-substituted propargyl group at the meta position relative to the fluorine atom. The fluorine atom introduces electron-withdrawing effects, while the propargyl-methoxy group contributes to conjugation and reactivity, making this compound valuable in pharmaceutical intermediates, materials science, and organic synthesis.

Properties

CAS No.

273938-11-7

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

1-fluoro-3-(3-methoxyprop-1-ynyl)benzene

InChI

InChI=1S/C10H9FO/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8H,7H2,1H3

InChI Key

ZYQCFHGXHZEZQK-UHFFFAOYSA-N

Canonical SMILES

COCC#CC1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene typically involves the following steps:

Chemical Reactions Analysis

1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene can undergo various chemical reactions, including:

Scientific Research Applications

1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene involves its interaction with specific molecular targets. The fluorine atom and the methoxypropynyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features, electronic properties, and physical characteristics of 1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene with related compounds:

Compound Name Substituents Key Properties Reactivity/Applications References
1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene F (para), 3-methoxyprop-1-yn-1-yl (meta) Hypothesized: High polarity due to F and propargyl-methoxy; potential liquid state Click chemistry, conjugation-dependent reactions Inferred
1-Methoxy-4-(3-phenylprop-1-ynyl)-benzene (136) 4-methoxy, 3-phenylprop-1-ynyl (para) Mp: 350°C; red wax; IR: 2920, 2850, 1735 cm⁻¹; high crystallinity Polymer precursors, rigid scaffolds
1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene (11b) F (para), 3-methoxyphenoxymethyl (meta) Light yellow oil; ESI/MS m/z: 233.2; NMR: δ 7.60 (s, 1H), 3.80 (s, 3H) Monoamine oxidase inhibitors, probe synthesis
1-Fluoro-3-(trifluoromethyl)benzene F (para), CF₃ (meta) Strong electron-withdrawing; liquid; used in agrochemicals, fluorinated polymers Electrophilic substitution, stability enhancement
1-Methoxy-3-(2-nitroprop-1-enyl)benzene 3-methoxy, 2-nitroprop-1-enyl (meta) Nitro group enhances electrophilicity; likely solid state Nitroalkene reactions, intermediates in explosives
Key Observations:
  • Electronic Effects : The trifluoromethyl group in 1-Fluoro-3-(trifluoromethyl)benzene exerts stronger electron-withdrawing effects than the propargyl-methoxy group, altering reactivity in electrophilic substitutions .
  • Physical State : Propargyl-containing analogs (e.g., 136) exhibit high melting points (350°C) due to crystalline packing, while methoxy-ether derivatives (e.g., 11b) are oils, suggesting the target compound may also exist as a liquid .
  • Reactivity : The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition), distinguishing it from nitro- or trifluoromethyl-substituted analogs .

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